4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
- The compound 2-(Furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a related derivative, displays a distinct thiazepine ring conformation and weak intermolecular hydrogen bonds, offering insight into the structural dynamics of similar compounds like 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine (Huang, Chu, & Ye, 2010).
Synthesis and Chemical Reactivity
- Novel furan-appended benzothiazepine derivatives, originating from 1-(furan-2-yl)ethanone, have been synthesized, showing potential as VRV-PL-8a and H+/K+ ATPase inhibitors, which are significant for understanding the reactivity and potential applications of this compound (Lokeshwari et al., 2017).
- Studies have shown that the furan ring in similar compounds remains stable during reactions like bromination, indicating the potential stability of this compound in various chemical processes (Bozhanov & Ivonin, 2001).
Biological Activity and Applications
- 1,5-Benzodiazepines, including compounds structurally similar to this compound, have shown a range of biological activities, such as antimicrobial effects, highlighting their potential in pharmaceutical applications (Singla et al., 2011).
- The synthesis of 1,5-benzodiazepine derivatives, including those with furan components, has been explored for their antioxidant activities, indicating the potential utility of this compound in therapeutic contexts (Bhat et al., 2012).
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Furan derivatives are known to undergo various structural reactions , which could potentially influence their interaction with cellular targets. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRCODKFDNTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377995 |
Source
|
Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-12-0 |
Source
|
Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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